5-(4-Methoxyphenyl)-2-methyl-1-pentene
Description
5-(4-Methoxyphenyl)-2-methyl-1-pentene is a substituted alkene characterized by a pentene backbone with a methyl group at the second carbon and a 4-methoxyphenyl substituent at the fifth carbon. The methoxy group (–OCH₃) at the para position of the phenyl ring imparts electron-donating effects, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-methoxy-4-(4-methylpent-4-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11(2)5-4-6-12-7-9-13(14-3)10-8-12/h7-10H,1,4-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKUAVLUJWMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342764 | |
| Record name | 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-06-3 | |
| Record name | 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methyl-1-pentene typically involves the reaction of 4-methoxybenzyl chloride with 2-methyl-1-pentene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methyl-1-pentene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methyl-1-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Alkenes
| Compound Name | Substituent(s) | Position (Phenyl) | Chain Length | Functional Groups | Implications |
|---|---|---|---|---|---|
| This compound | Methoxy (–OCH₃), Methyl | Para | C5 | Alkene, Methoxy, Methyl | Enhanced solubility, steric hindrance |
| 5-(3-Fluorophenyl)-2-methyl-1-pentene | Fluoro (–F), Methyl | Meta | C5 | Alkene, Fluoro, Methyl | Increased electronegativity, polarity |
| 3-(4-Methoxyphenyl)-2-methyl-1-propene | Methoxy (–OCH₃), Methyl | Para | C3 | Alkene, Methoxy, Methyl | Higher reactivity due to shorter chain |
| 2-Bromo-4-(4-methoxyphenyl)-1-butene | Methoxy (–OCH₃), Bromo (–Br) | Para | C4 | Alkene, Methoxy, Bromo | Potential for nucleophilic substitution |
| 5-(3-Methoxyphenyl)-1-pentene | Methoxy (–OCH₃) | Meta | C5 | Alkene, Methoxy | Altered electronic effects vs. para isomer |
Key Comparisons
Substituent Effects :
- Methoxy (–OCH₃) vs. Fluoro (–F) : The methoxy group in the target compound donates electron density via resonance, increasing the electron-richness of the phenyl ring compared to the electron-withdrawing fluoro group in 5-(3-Fluorophenyl)-2-methyl-1-pentene. This difference may influence reaction rates in electrophilic aromatic substitution or coordination chemistry .
- Bromo (–Br) Addition : 2-Bromo-4-(4-methoxyphenyl)-1-butene incorporates a bromine atom, enabling nucleophilic substitution reactions absent in the target compound .
Positional Isomerism: Para vs.
Chain Length and Steric Effects :
- The pentene chain in the target compound (C5) offers greater flexibility and reduced steric hindrance compared to shorter-chain analogs like 3-(4-Methoxyphenyl)-2-methyl-1-propene (C3). Longer chains may enhance lipophilicity, affecting solubility and biological membrane permeability .
Biological Activity
5-(4-Methoxyphenyl)-2-methyl-1-pentene is an organic compound that has garnered attention for its notable biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 192.26 g/mol
- Structural Features : The compound features a pentene backbone with a methoxyphenyl substituent, which plays a crucial role in its biological interactions.
This compound primarily exerts its biological effects through the inhibition of the enzyme 15-lipoxygenase (ALOX15) . This enzyme is involved in the metabolism of fatty acids such as linoleic acid and arachidonic acid, which are critical in inflammatory processes. By inhibiting ALOX15, this compound can modulate cellular signaling pathways related to oxidative stress and inflammation, potentially leading to therapeutic benefits in various conditions.
1. Anti-inflammatory Effects
Research indicates that the inhibition of ALOX15 by this compound may reduce inflammatory responses. This is particularly relevant for diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
2. Antioxidant Properties
The compound has been studied for its potential antioxidant properties, which can help mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits ALOX15, reducing inflammation markers in cell cultures. | |
| Antioxidant | Scavenges free radicals, potentially lowering oxidative stress levels in biological systems. | |
| Antimicrobial | Exhibits potential antimicrobial activity against various pathogens. |
Case Study: Inhibition of ALOX15
A study demonstrated that this compound significantly inhibited ALOX15 activity in vitro, leading to a decrease in the production of leukotrienes—molecules involved in inflammatory responses. This finding suggests its potential use as a therapeutic agent for inflammatory diseases.
Potential Applications
Given its biological activities, this compound may have several applications:
- Pharmaceutical Development : As a lead compound for developing anti-inflammatory drugs.
- Nutraceuticals : Potential incorporation into dietary supplements aimed at reducing inflammation and oxidative stress.
- Cosmetic Industry : Use in formulations targeting skin health due to its antioxidant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
